molecular formula C24H30N2O4S B4998904 2-[4-[2-(3,4-dimethylanilino)-2-oxoethyl]-1,1-dioxothiolan-3-yl]-N-(3,4-dimethylphenyl)acetamide

2-[4-[2-(3,4-dimethylanilino)-2-oxoethyl]-1,1-dioxothiolan-3-yl]-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B4998904
M. Wt: 442.6 g/mol
InChI Key: ALLMJLPXYLHGGR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[2-(3,4-dimethylanilino)-2-oxoethyl]-1,1-dioxothiolan-3-yl]-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethylaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with thiolane-3-thiol in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-[2-(3,4-dimethylanilino)-2-oxoethyl]-1,1-dioxothiolan-3-yl]-N-(3,4-dimethylphenyl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

2-[4-[2-(3,4-dimethylanilino)-2-oxoethyl]-1,1-dioxothiolan-3-yl]-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-[2-(3,4-dimethylanilino)-2-oxoethyl]-1,1-dioxothiolan-3-yl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound’s thiolane ring and dimethylanilino groups allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-[2-(3,4-dimethylanilino)-2-oxoethyl]-1,1-dioxothiolan-3-yl]-N-(3,4-dimethylphenyl)acetamide apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for specialized research and applications .

Properties

IUPAC Name

2-[4-[2-(3,4-dimethylanilino)-2-oxoethyl]-1,1-dioxothiolan-3-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4S/c1-15-5-7-21(9-17(15)3)25-23(27)11-19-13-31(29,30)14-20(19)12-24(28)26-22-8-6-16(2)18(4)10-22/h5-10,19-20H,11-14H2,1-4H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLMJLPXYLHGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2CS(=O)(=O)CC2CC(=O)NC3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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